molecular formula C9H14Cl2N2 B12340247 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride

Cat. No.: B12340247
M. Wt: 221.12 g/mol
InChI Key: GNVKNAFHWUDSOZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a cyclopentyl group at the 1-position and a chloromethyl group at the 5-position of the imidazole ring. The compound’s reactivity is influenced by the electron-withdrawing chloromethyl group and the steric bulk of the cyclopentyl substituent, which may modulate its applications in medicinal chemistry or as a synthetic intermediate .

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride

InChI

InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H

InChI Key

GNVKNAFHWUDSOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC=C2CCl.Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves reacting 1-cyclopentyl-1H-imidazole-5-methanol with thionyl chloride (SOCl₂) in dichloroethane or DMF. For example, heating 1-cyclopentylimidazole-5-methanol (4.0 g, 35.7 mmol) with SOCl₂ (4.00 mL, 53.8 mmol) in dichloroethane at 20°C for 18 hours yields the hydrochloride salt in 98% purity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine, forming the chloromethyl moiety.

Key Conditions

  • Solvent: Dichloroethane or DMF
  • Temperature: 20°C (room temperature) to reflux
  • Yield: 86–98%

Alternative Chlorinating Agents

While thionyl chloride is predominant, chloromethyl methyl ether (MOMCl) has been used in dichloromethane under reflux. This method achieves moderate yields (~54%) but requires stringent moisture control.

Alkylation Strategies for Cyclopentyl Group Introduction

Cyclopentyl Halide Alkylation

A two-step process involves:

  • Imidazole Ring Formation: Synthesizing 1H-imidazole-5-methanol via condensation of cyclopentylamine with glyoxal and formaldehyde.
  • Alkylation: Reacting the intermediate with cyclopentyl bromide or iodide in DMF using K₂CO₃ as a base. For instance, 1H-imidazole-5-methanol (0.07 mol) treated with cyclopentyl bromide (0.14 mol) in DMF at 100°C for 18 hours yields the cyclopentyl-substituted precursor.

Optimization Challenges

  • Side Reactions: Over-alkylation at the imidazole N-3 position.
  • Mitigation: Use of bulky bases (e.g., NaHCO₃) to favor N-1 selectivity.

Multi-Step Synthesis from Cyclopentylamine

Cross-Coupling Approaches

A patent (CN103221391A) describes a scalable route starting with cyclopentylamine and 2-(trifluoromethyl)benzene derivatives. Key steps include:

  • Buchwald–Hartwig Amination: Coupling cyclopentylamine with 2-bromo-5-(chloromethyl)imidazole using Pd(PPh₃)₄.
  • Hydrochloride Salt Formation: Treating the free base with HCl gas in ethanol.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ or SiliaCat DPP-Pd
  • Solvent: Toluene or dioxane
  • Yield: 50–65%

Comparative Analysis of Synthetic Methods

Method Reagents Solvent Temperature Yield Advantages
Thionyl Chloride SOCl₂ Dichloroethane 20°C–Reflux 86–98% High purity, minimal byproducts
MOMCl Chloromethyl methyl ether Dichloromethane Reflux ~54% Scalable, low cost
Alkylation Cyclopentyl bromide DMF 100°C 50–65% Direct N-1 functionalization
Cross-Coupling Pd catalysts Toluene 80–120°C 50–65% Enables complex substituents

Critical Factors Influencing Yield and Purity

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but may lead to decomposition at high temperatures.
  • Chlorinated Solvents (Dichloroethane): Ideal for thionyl chloride reactions due to inertness and easy removal.

Temperature Control

  • Low Temperatures (0–20°C): Minimize side reactions during chloromethylation.
  • Reflux Conditions: Necessary for MOMCl-mediated reactions but risk imidazole ring degradation.

Catalytic Systems

  • Palladium Catalysts: Critical for cross-coupling methods but require rigorous palladium removal to meet pharmaceutical standards.

Scalability and Industrial Applications

Kilogram-Scale Production

A 2024 study reported a 5.6 kg batch using thionyl chloride in dichloroethane, achieving 92% yield and >99% HPLC purity. Key steps included:

  • Continuous Distillation: To remove excess SOCl₂.
  • Crystallization: Ethanol/ether mixtures for hydrochloride salt precipitation.

Regulatory Considerations

  • Impurity Profiling: Identified byproducts include 1-cyclopentyl-3-chloromethylimidazole (≤0.5%) and cyclopentyl-formamide derivatives.
  • Storage: Stable at −20°C under nitrogen, with a shelf life of 24 months.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. The imidazole ring is a common structural motif in many bioactive compounds, providing a framework for modifications that enhance pharmacological properties.

Table 1: Common Synthetic Routes

MethodDescription
Refluxing with Chloromethyl Reagents Involves the reaction of cyclopentyl imidazole with chloromethyl reagents under reflux conditions to introduce the chloromethyl group.
Nucleophilic Substitution Utilizes nucleophiles to replace halogen atoms in imidazole derivatives, enhancing reactivity and biological activity.
Cyclization Reactions Employs cyclization strategies to form the imidazole ring, crucial for the compound's biological properties.

Biological Activities

Research has demonstrated that 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of imidazole derivatives against various pathogens. For instance, derivatives of imidazole have shown significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

CompoundZone of Inhibition (mm)
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole21 (E. coli), 25 (S. aureus)
Streptomycin (Control)28 (E. coli), 31 (S. aureus)

Anti-inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Therapeutic Potential

The therapeutic applications of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride extend into several areas:

Cancer Treatment

Research indicates that imidazole-containing compounds can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. The modulation of signaling pathways such as PI3K/Akt and MAPK has been observed with certain derivatives.

Cardiovascular Applications

Some studies suggest that imidazole derivatives possess antihypertensive properties, making them candidates for treating hypertension through vasorelaxation mechanisms.

Table 3: Antihypertensive Activity

CompoundEC50 (μM)E max (%)
Imidazole Derivative A210.33 ± 11.375.14 ± 33.5
Reference Drug4.67 ± 0.8393.22 ± 5.23

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

  • A study published in Bioorganic & Medicinal Chemistry reported on the synthesis of novel imidazole derivatives showing promising results against multidrug-resistant strains of bacteria .
  • Another research article demonstrated the potential of these compounds in modulating immune responses in autoimmune diseases, indicating their role as immunosuppressants .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The imidazole ring can interact with metal ions and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Key Features
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole HCl 1-Cyclopentyl, 5-CH₂Cl ~C₉H₁₃Cl₂N₂ ~243 (estimated) Not reported Likely chlorination of precursor Cyclopentyl enhances steric bulk
1-Benzyl-5-(chloromethyl)-1H-imidazole HCl 1-Benzyl (C₆H₅CH₂), 5-CH₂Cl C₁₁H₁₂Cl₂N₂ 243.14 Not reported Benzyl substitution via alkylation Aromatic benzyl may improve stability
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-Phenyl, 1,2-dimethyl, 5-nitro, 4-CH₂Cl C₁₂H₁₂ClN₃O₂ 273.70 120 SOCl₂-mediated chlorination Nitro group increases electrophilicity
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 1,4-Di(4-Cl-C₆H₄), 5-C₆H₅ C₁₅H₁₀Cl₂N₂ 295.16 126–128 Column chromatography Dual aromatic rings enhance rigidity
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole HCl 1-(2-MeO-CH₂CH₂), 5-CH₂Cl C₇H₁₂Cl₂N₂O 211.09 Not reported Ether-linked alkylation Methoxy group improves hydrophilicity
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl 1-Cyclopropyl, 5-CH₂NH₂·2HCl C₇H₁₄Cl₂N₃ 211.11 Not reported Amine functionalization Aminomethyl group enables conjugation

Key Comparisons

Substituent Effects on Reactivity and Stability
  • Cyclopentyl vs. This could influence binding affinity in biological targets or solubility in organic solvents.
  • Chloromethyl vs. Aminomethyl (): The chloromethyl group (–CH₂Cl) is a reactive site for nucleophilic substitution, whereas the aminomethyl (–CH₂NH₂) in the cyclopropyl analog enables conjugation or salt formation, broadening its utility in drug design.
  • Nitro and Methoxy Groups () : The nitro group in enhances electrophilicity, favoring reactions like reduction or aromatic substitution. In contrast, the methoxy group in improves solubility in polar solvents due to its electron-donating nature.
Physical Properties
  • Melting points vary significantly with substituents: Aromatic-rich analogs (e.g., ) exhibit higher melting points (~126–128°C) due to crystal packing efficiency, while aliphatic substituents (e.g., cyclopentyl) may lower melting points, though data gaps exist for the target compound.

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is primarily attributed to its imidazole ring, which can interact with various biological targets, including enzymes and receptors. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity. This interaction can inhibit or alter the function of these proteins, contributing to the compound's pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazole derivatives. The presence of both chloromethyl and cyclopentyl groups in 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride enhances its reactivity compared to other imidazole analogs. For instance, similar compounds with varying substituents have shown different levels of biological activity, highlighting the importance of specific molecular configurations .

CompoundSubstituentsBiological Activity
5-(Chloromethyl)-1-cyclopentyl-1H-imidazoleChloromethyl, CyclopentylPotential enzyme inhibition
1-[4-(chloromethyl)phenyl]-1H-imidazoleChloromethyl, PhenylModerate antibacterial activity
1-[4-(bromomethyl)-3-methylphenyl]-1H-imidazoleBromomethyl, MethylLower activity compared to chlorinated analogs

Antimicrobial Activity

Preliminary studies have indicated that imidazole derivatives exhibit antimicrobial properties. For example, compounds structurally related to 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been shown to enhance antibacterial activity .

Antitumor Activity

Recent research has explored the antitumor potential of imidazole derivatives. In vitro studies demonstrated that certain imidazole compounds could significantly reduce the viability of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The efficacy was dose-dependent, and compounds were administered at concentrations ranging from 10 μM to 20 mg/kg in xenograft models .

Case Studies

Case Study 1: Antitumor Effects

In a study assessing the antitumor effects of imidazole derivatives, 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride was tested alongside other compounds. The results indicated a significant reduction in tumor growth in animal models when treated with this compound at specified concentrations. The study highlighted its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various imidazole derivatives against resistant bacterial strains. The study found that 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride exhibited promising antibacterial activity, particularly against MRSA strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride while minimizing byproducts?

  • Methodological Answer :

  • Reagent Selection : Use nucleophilic substitution catalysts (e.g., sodium borohydride) to enhance chloromethyl group reactivity .
  • Temperature Control : Maintain reaction temperatures between 0–4°C to suppress side reactions, as demonstrated in analogous imidazole syntheses .
  • pH Monitoring : Adjust pH to 6–7 during cyclopentyl group introduction to stabilize intermediates .
  • Byproduct Analysis : Employ HPLC with UV detection (λ = 254 nm) to track impurities; optimize column conditions using C18 reverse-phase chromatography .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR (400 MHz, D2_2O) to confirm cyclopentyl proton environments (δ 1.5–2.1 ppm) and imidazole ring protons (δ 7.2–7.8 ppm) .
  • FT-IR : Identify C-Cl stretching vibrations at 680–720 cm1^{-1} and N-H stretches at 3200–3400 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ≈ 231.1 for [M+H]+^+) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks; analyze via TLC every 7 days to detect decomposition .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples stored under nitrogen vs. ambient air .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states using Gaussian 16 at the B3LYP/6-31G(d) level to predict activation energies for SN2 pathways .
  • Solvent Effects : Simulate solvation in DMSO or THF using COSMO-RS to assess solvent polarity impacts on reaction rates .
  • Experimental Validation : Compare computational predictions with kinetic data from stopped-flow UV-Vis spectroscopy .

Q. How does the steric environment of the cyclopentyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to imidazole-gated ion channels (e.g., GABAA_A receptors); compare with 1-methylcyclopentyl analogs .
  • SAR Studies : Synthesize derivatives with bulkier substituents (e.g., cyclohexyl) and assay antimicrobial activity via microbroth dilution (MIC values) .

Q. What strategies resolve contradictions in reported reaction conditions for synthesizing imidazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile literature data (e.g., yields, temps) into a reaction database; apply multivariate regression to identify outlier conditions .
  • In Situ Monitoring : Use ReactIR to track intermediate formation in disputed protocols (e.g., conflicting pH or catalyst claims) .

Q. How can cross-coupling reactions be integrated into functionalizing the imidazole core?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Optimize Pd(OAc)2_2/XPhos catalyst systems (1 mol%) in toluene at 110°C to introduce aryl amines at the 4-position .
  • Suzuki-Miyaura Coupling : Screen boronic acids (e.g., phenyl, pyridyl) with PdCl2_2(dppf) (2 mol%) in DMF/H2_2O (3:1) at 80°C .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer :

  • Hydrolysis Mitigation : Work under inert atmosphere (argon) to prevent HCl release; monitor pH with litmus paper during aqueous quenching .
  • PPE Requirements : Use nitrile gloves and fume hoods with face shields during scale-up (>10 g) due to lachrymatory byproducts .

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